SCH529074

Description

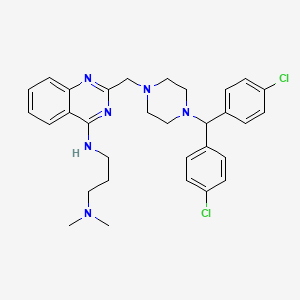

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]methyl]quinazolin-4-yl]-N',N'-dimethylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36Cl2N6/c1-37(2)17-5-16-34-31-27-6-3-4-7-28(27)35-29(36-31)22-38-18-20-39(21-19-38)30(23-8-12-25(32)13-9-23)24-10-14-26(33)15-11-24/h3-4,6-15,30H,5,16-22H2,1-2H3,(H,34,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCAJLQDPTZBGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCNC1=NC(=NC2=CC=CC=C21)CN3CCN(CC3)C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36Cl2N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of SCH529074 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SCH529074 is a small molecule activator of the tumor suppressor protein p53, a critical regulator of cell growth and division. In a significant portion of human cancers, p53 is mutated and inactivated, contributing to uncontrolled cell proliferation. SCH529074 has demonstrated the ability to restore the normal tumor-suppressive functions of mutant p53 and enhance the activity of wild-type p53. This technical guide provides a comprehensive overview of the mechanism of action of SCH529074 in cancer cells, presenting key quantitative data, detailed experimental protocols, and visual representations of its effects on cellular signaling pathways.

Core Mechanism of Action: Reactivation of Mutant p53

SCH529074 directly binds to the DNA-binding domain (DBD) of both mutant and wild-type p53.[1][2][3][4] This interaction has a dual effect:

-

Restoration of Wild-Type Conformation to Mutant p53: Many cancer-associated mutations in p53 occur within the DBD, leading to a conformational change that prevents it from binding to its target DNA sequences. SCH529074 acts as a molecular chaperone, binding to the mutant p53 DBD and restoring its proper conformation.[3][4] This allows the reactivated mutant p53 to recognize and bind to the promoter regions of its target genes.

-

Stabilization of Wild-Type p53: In cancer cells with wild-type p53, SCH529074 can also bind to the p53 DBD, enhancing its stability and activity. Furthermore, SCH529074 has been shown to interrupt the interaction between p53 and its negative regulator, MDM2.[3][4] MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation. By inhibiting MDM2-mediated ubiquitination, SCH529074 leads to the accumulation and increased activity of wild-type p53.[3][4]

The binding affinity (Ki) of SCH529074 to the p53 DBD is in the range of 1-2 μM.[2][3][4]

Cellular and In Vivo Effects of SCH529074

The reactivation of p53 by SCH529074 triggers a cascade of downstream events that collectively inhibit cancer cell growth and survival. These effects have been observed in a variety of cancer cell lines, including those with mutant and wild-type p53, as well as in preclinical animal models.

Quantitative Data Summary

The following tables summarize the quantitative effects of SCH529074 on cancer cells from various studies.

Table 1: In Vitro Efficacy of SCH529074 on Cancer Cell Lines

| Cell Line | p53 Status | Assay | Concentration (μM) | Treatment Duration | Effect | Reference |

| H157, H1975, H322 | Mutant | Cell Viability | 4 | 24 hours | ~75-80% decrease | [2] |

| A549 | Wild-Type | Cell Viability | 4 | 24 hours | ~32% decrease | [2] |

| H322, H1975 | Mutant | Colony Formation | Not Specified | Not Specified | 77-81% reduction | |

| H157 | Mutant | Colony Formation | Not Specified | Not Specified | 59% reduction | |

| A549 | Wild-Type | Colony Formation | Not Specified | Not Specified | 42% reduction | |

| H157, A549, HCT116, HCT116 p53-/- | Mutant, WT, WT, Null | Cell Cycle Arrest | 2 | Not Specified | G0/G1 arrest in 57-72% of cells | [2] |

| H1975 | Mutant | Apoptosis | 2 | 24 hours | Induction of early and late apoptosis | [2] |

| H157 | Mutant | Apoptosis | 2 and 4 | Not Specified | Induction of early and late apoptosis | [2] |

| A549 | Wild-Type | Apoptosis | 2 and 4 | Not Specified | Significant increase in early and late apoptosis | [2] |

| HCT116 | Wild-Type | Apoptosis | 4 | Not Specified | Significant induction of early and late apoptosis | [2] |

| HCT116 p53-/- | Null | Apoptosis | 4 | Not Specified | Significant induction of early apoptosis | [2] |

Table 2: In Vivo Efficacy of SCH529074 in a Xenograft Model

| Cancer Model | Treatment | Duration | Effect on Tumor Growth | Reference |

| DLD-1 human colorectal cancer xenograft | 30 mg/kg, oral, twice daily | 4 weeks | 43% reduction | [1] |

| DLD-1 human colorectal cancer xenograft | 50 mg/kg, oral, twice daily | 4 weeks | 79% reduction | [1][2] |

Signaling Pathways Modulated by SCH529074

The primary signaling pathway affected by SCH529074 is the p53 tumor suppressor pathway. Upon activation by SCH529074, p53 transcriptionally upregulates a battery of target genes involved in cell cycle arrest, apoptosis, and potentially autophagy.

Caption: SCH529074 signaling pathway in cancer cells.

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of SCH529074.

Western Blot Analysis of p53 and Downstream Targets

This protocol is used to assess the protein levels of p53 and its downstream targets, such as p21, BAX, and PUMA, following treatment with SCH529074.

Materials:

-

Cancer cell lines (e.g., WiDr, H322, DLD-1)

-

SCH529074

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-BAX, anti-PUMA, anti-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of SCH529074 (e.g., 4 μM) or vehicle control (DMSO) for the specified duration (e.g., 24 hours).[1]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in cell lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like actin.

Caption: A streamlined workflow for Western Blot analysis.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of SCH529074 on cell cycle distribution.

Materials:

-

Cancer cell lines

-

SCH529074

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with SCH529074 (e.g., 2 μM) or vehicle control for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Study

This protocol describes the evaluation of the anti-tumor efficacy of SCH529074 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line (e.g., DLD-1)

-

SCH529074

-

Vehicle (e.g., 20% hydroxylpropyl-β-cyclodextran)

-

Calipers

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 million DLD-1 cells) into the flank of each mouse.[1]

-

Tumor Growth and Randomization: Allow the tumors to grow to a palpable size. Once tumors reach a predetermined volume, randomize the mice into treatment and control groups.

-

Treatment Administration: Administer SCH529074 (e.g., 30 or 50 mg/kg) or vehicle control to the respective groups via the desired route (e.g., oral gavage) and schedule (e.g., twice daily).[1]

-

Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study. Calculate the tumor volume using the formula: Volume = (Length × Width²) / 2.

-

Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis. Compare the tumor growth between the treatment and control groups to determine the efficacy of SCH529074.

Conclusion

SCH529074 represents a promising therapeutic strategy for cancers harboring p53 mutations. Its ability to directly bind to and reactivate mutant p53, as well as to stabilize wild-type p53, leads to the restoration of the p53 tumor suppressor pathway. This, in turn, induces cell cycle arrest and apoptosis in cancer cells, ultimately inhibiting tumor growth. The data and protocols presented in this guide provide a solid foundation for further research and development of SCH529074 and other p53-targeting therapies.

References

- 1. SCH529074, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. SCH529074, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

SCH529074: A Chaperone-Based Therapeutic Strategy for Mutant p53 Reactivation

An In-depth Technical Guide for Researchers and Drug Development Professionals

The tumor suppressor protein p53 is a cornerstone of cancer prevention, orchestrating cellular responses to a variety of stress signals.[1][2] Inactivation of the p53 pathway, a hallmark of nearly all human cancers, occurs in over 50% of cases through direct mutation of the TP53 gene itself.[1][2][3] These mutations, predominantly found in the DNA binding domain (DBD), not only abrogate the tumor-suppressive functions of p53 but can also confer oncogenic "gain-of-function" properties, leading to more aggressive cancers and poor patient prognosis.[1] The restoration of wild-type function to these mutant p53 proteins represents a highly sought-after therapeutic strategy. This document provides a comprehensive technical overview of SCH529074, a small molecule identified as a chaperone for mutant p53, capable of restoring its tumor-suppressive activities.

Mechanism of Action: A Chaperone-Mediated Rescue

SCH529074 acts as a molecular chaperone, directly binding to the core DNA binding domain of mutant p53.[1][3] This interaction stabilizes the conformation of the mutant protein, effectively restoring its wild-type structure and function.[1][4] The binding of SCH529074 is specific and saturable, with a high affinity for the p53 DBD.[1][2][3] A key aspect of its chaperone-like activity is that the compound is displaced from the p53 DBD by a cognate DNA oligonucleotide, suggesting that SCH529074 facilitates the proper folding of p53, enabling it to engage with its target DNA sequences.[1][2][3]

Beyond restoring DNA binding, SCH529074 also interferes with the interaction between p53 and its primary negative regulator, HDM2 (human double minute 2 homolog). By binding to the p53 DBD, SCH529074 inhibits HDM2-mediated ubiquitination and subsequent proteasomal degradation of both wild-type and reactivated mutant p53.[1][2][3] This dual mechanism of action—conformational rescue and stabilization—leads to the accumulation of functional p53 in the nucleus, allowing it to transactivate its target genes and reinstate tumor suppressor pathways.

Quantitative Efficacy of SCH529074

The chaperone activity of SCH529074 translates into potent anti-cancer effects across a range of preclinical models harboring various p53 mutations.

In Vitro Efficacy

| Cell Line | p53 Status | Assay | Concentration (µM) | Effect | Reference |

| WiDr | Mutant (R273H) | Proliferation (BrdU) | 4 | Reduction in proliferation | [1] |

| H322 | Mutant | Proliferation (BrdU) | 4 | Reduction in proliferation | [1] |

| DLD-1 | Mutant | Proliferation (BrdU) | 4 | Reduction in proliferation | [1] |

| H157 | Mutant | Cell Viability | 4 | ~75-80% reduction in viability | [5][6] |

| H1975 | Mutant | Cell Viability | 4 | ~75-80% reduction in viability | [5][6] |

| A549 | Wild-Type | Cell Viability | 4 | ~32% reduction in viability | [5][6] |

| H157 | Mutant | Cell Cycle | 2 | G0/G1 arrest (59%) | [5] |

| A549 | Wild-Type | Cell Cycle | 2 | G0/G1 arrest (72%) | [5] |

| HCT116 | Wild-Type | Cell Cycle | 2 | G0/G1 arrest (66%) | [5] |

| HCT116 p53-/- | Null | Cell Cycle | 2 | G0/G1 arrest (57%) | [5] |

In Vivo Efficacy

| Tumor Model | Treatment | Dosage | Outcome | Reference |

| DLD-1 Colorectal Cancer Xenograft | SCH529074 (oral) | 30 mg/kg (twice daily) | 43% reduction in tumor growth | [5] |

| DLD-1 Colorectal Cancer Xenograft | SCH529074 (oral) | 50 mg/kg (twice daily) | 79% reduction in tumor growth | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research on SCH529074. The following sections outline the core experimental protocols employed in the characterization of this compound.

p53 DNA Binding Assay (In Vitro)

This assay is fundamental to identifying and characterizing compounds that restore the DNA binding function of mutant p53.

Materials:

-

Recombinant GST-p53 DNA binding domain (wild-type and mutant)

-

Microtiter wells

-

SCH529074

-

CP-31398 (positive control)

-

DMSO (vehicle control)

-

32P-labeled p53 consensus deoxyoligonucleotide

-

6% TBE polyacrylamide gel

-

0.5x TBE buffer

Procedure:

-

Immobilize GST-p53 DNA binding domain in microtiter wells.[1]

-

Treat the immobilized protein with varying concentrations of SCH529074, CP-31398, or DMSO for 15 minutes.[2]

-

Add the 32P-labeled consensus deoxyoligonucleotide and incubate for an additional 15 minutes.[2]

-

Electrophorese the samples on a 6% TBE polyacrylamide gel in 0.5x TBE buffer.[2]

-

Visualize the protein-DNA complexes by autoradiography.

Western Blot Analysis for p53 Target Gene Expression

This protocol is used to assess the functional restoration of p53's transcriptional activity.

Materials:

-

Cancer cell lines (e.g., WiDr, H322, DLD-1)

-

SCH529074

-

Cell lysis buffer

-

Primary antibodies: anti-p53, anti-p21, anti-BAX, anti-PUMA, anti-actin

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagents

Procedure:

-

Treat cells with SCH529074 (e.g., 4 µM) or vehicle control for 24 hours.[1]

-

Prepare cell lysates.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with primary antibodies against p53, p21, BAX, PUMA, and actin.[1][2]

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescence detection system.

Cell Viability and Proliferation Assays

These assays quantify the cytostatic and cytotoxic effects of SCH529074.

Cell Viability (MTT or similar):

-

Seed cells in 96-well plates.

-

Treat with various concentrations of SCH529074 for a specified period (e.g., 24 hours).[5]

-

Add MTT reagent and incubate.

-

Solubilize formazan crystals and measure absorbance.

Proliferation (BrdU incorporation):

-

Culture cells in the presence of SCH529074.

-

Add BrdU to the culture medium.

-

Detect incorporated BrdU using an anti-BrdU antibody in an ELISA-based format.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP assays are employed to confirm that reactivated mutant p53 binds to the promoter regions of its target genes within the cellular context.

Procedure:

-

Treat cells (e.g., WiDr) with SCH529074 or vehicle.

-

Crosslink protein-DNA complexes with formaldehyde.

-

Lyse the cells and shear the chromatin by sonication.

-

Immunoprecipitate the chromatin with an antibody that recognizes the wild-type conformation of p53 (e.g., MAb1620).[1]

-

Reverse the crosslinks and purify the co-precipitated DNA.

-

Analyze the purified DNA by PCR or qPCR using primers specific for the promoter regions of p53 target genes (e.g., p21, BAX).[1]

Future Directions and Considerations

The development of SCH529074 has provided a proof-of-concept for the chaperone-based reactivation of mutant p53. However, further research is warranted in several areas:

-

Specificity and Off-Target Effects: A thorough investigation into the broader cellular targets of SCH529074 is necessary to understand any potential p53-independent effects and to ensure a favorable therapeutic window.[6][7]

-

Resistance Mechanisms: Elucidating potential mechanisms of resistance to SCH529074 will be critical for its long-term clinical success.

-

Combination Therapies: Exploring the synergistic potential of SCH529074 with conventional chemotherapeutics or other targeted agents could lead to more effective treatment regimens.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to SCH529074 therapy will be essential for clinical trial design.

References

- 1. SCH529074, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SCH529074, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p53-therapeutics.com [p53-therapeutics.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of SCH529074 in Restoring Wild-Type p53 Function: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The tumor suppressor protein p53 plays a critical role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage and oncogenic transformation. Its activation can lead to cell cycle arrest, senescence, or apoptosis, thereby preventing the propagation of damaged cells. However, the TP53 gene is mutated in over half of all human cancers, typically resulting in a thermodynamically unstable p53 protein that loses its tumor-suppressive functions. The reactivation of this mutant p53 (mutp53) represents a promising therapeutic strategy in oncology. This technical guide delves into the mechanism and effects of SCH529074, a small molecule designed to restore the wild-type function of mutant p53.

Mechanism of Action of SCH529074

SCH529074 is a potent, orally active small molecule that acts as a chaperone for the p53 protein.[1][2][3] It directly targets the DNA binding domain (DBD) of p53, which is the site of the vast majority of cancer-associated mutations.[1][2]

Key aspects of its mechanism include:

-

Direct Binding to the p53 DBD: SCH529074 binds specifically and in a conformation-dependent manner to the p53 core domain with an affinity (Ki) of 1–2 μM.[1][2][3] This interaction is saturable, indicating a specific binding site.

-

Conformational Restoration: By binding to the DBD, SCH529074 stabilizes the wild-type conformation of the p53 protein. This chaperone-like activity allows the mutant protein to overcome its thermodynamic instability at physiological temperatures, effectively rescuing its structure.[1][2]

-

Restoration of DNA Binding Activity: The primary function of wild-type p53 is to act as a transcription factor, which requires binding to specific DNA sequences (p53-response elements). SCH529074 restores this crucial DNA binding activity to various oncogenic p53 mutants.[1][2] Interestingly, the binding of SCH529074 is displaced by a cognate DNA oligonucleotide, suggesting that the molecule is released once p53 successfully engages with its target DNA.[1][2]

-

Inhibition of HDM2-Mediated Ubiquitination: Beyond its effects on mutant p53, SCH529074 also impacts wild-type p53. It interrupts the interaction between p53 and HDM2 (human double minute 2), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[1][2] By inhibiting this interaction, SCH529074 stabilizes wild-type p53, leading to its accumulation and enhanced activity.

Quantitative Data Summary

The following tables summarize the quantitative effects of SCH529074 observed in preclinical studies.

Table 1: In Vitro Efficacy of SCH529074 in Human Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | Treatment Concentration (μM) | Effect | Reference |

| WiDr | Colorectal | R273H (mutant) | 4 | Restored p53 DNA binding, induced p21, Bax, Puma | [1] |

| KLE | Endometrial | R175H (mutant) | 4 | Restored p53 DNA binding activity | [1] |

| DLD-1 | Colon | S241F (mutant) | 4 | Induced apoptosis, induced p21, Bax, Puma | [1] |

| MB-468 | Breast | R273H (mutant) | 4 | Induced apoptosis | [1] |

| H322 | NSCLC | R248L (mutant) | 4 | Induced p21, Bax, Puma | [1] |

| H157 | NSCLC | R248L (mutant) | 2-4 | Reduced cell viability to ~20-25% | [3][4] |

| H1975 | NSCLC | R273H (mutant) | 2-4 | Reduced cell viability to ~20-25%, induced apoptosis | [3][4] |

| A549 | NSCLC | Wild-Type | 4 | Reduced cell viability to ~68% | [3][4] |

| H460 | Lung | Wild-Type | 4 | Induced p53, p21, Bax accumulation | [1] |

| H1299 | Lung | Null | 4 | No induction of apoptosis | [1] |

| HCT116 | Colon | Wild-Type | 2 | Induced G0/G1 cell cycle arrest (~66%) | [3][4] |

| HCT116 p53-/- | Colon | Null | 2 | Induced G0/G1 cell cycle arrest (~57%) | [3][4] |

Table 2: In Vivo Efficacy of SCH529074

| Animal Model | Cancer Cell Line | p53 Status | Treatment Dose | Dosing Schedule | Outcome | Reference |

| Nude Mice | DLD-1 (Xenograft) | S241F (mutant) | 30 mg/kg | Oral, twice daily for 4 weeks | 43% reduction in tumor growth | [1] |

| Nude Mice | DLD-1 (Xenograft) | S241F (mutant) | 50 mg/kg | Oral, twice daily for 4 weeks | 79% reduction in tumor growth | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the protocols for key experiments used to characterize the activity of SCH529074.

p53 DNA Binding Assay (Electrophoretic Mobility Shift Assay - EMSA)

This assay is used to determine if SCH529074 can restore the ability of mutant p53 to bind to its specific DNA recognition sequence.

-

Nuclear Extract Preparation: Cancer cells (e.g., WiDr, KLE) are treated with 4 μM SCH529074 or DMSO (vehicle) for 24 hours. Nuclear extracts are then prepared using standard cell lysis and fractionation techniques.

-

Probe Labeling: A double-stranded oligonucleotide containing the p53 consensus binding sequence is end-labeled with [γ-³³P]ATP using T4 polynucleotide kinase.

-

Binding Reaction: 1 μg of nuclear extract is incubated in a binding buffer containing poly(dI-dC) (a non-specific DNA competitor) and the labeled probe. For competition assays, an excess of unlabeled p53 consensus oligonucleotide is added.

-

Electrophoresis: The reaction mixtures are resolved on a 6% non-denaturing polyacrylamide gel in 0.5x TBE buffer.

-

Visualization: The gel is dried and exposed to a phosphor screen or X-ray film to visualize the protein-DNA complexes. A positive result is indicated by a shifted band in the lanes with extracts from SCH529074-treated cells, representing the p53-DNA complex.[1]

Western Blotting for p53 and Target Gene Expression

This technique is used to assess the levels of p53 protein and its downstream targets, which indicates functional restoration.

-

Cell Lysis: Cells (e.g., WiDr, H460) are treated with SCH529074 (e.g., 4 μM for 24-48 hours). The cells are then washed with PBS and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a standard method like the BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 μg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in TBST) and then incubated with primary antibodies specific for p53, p21, Bax, Puma, and a loading control (e.g., actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in p21, Bax, and Puma levels in SCH529074-treated cells demonstrates the restoration of p53's transcriptional activity.[1]

Apoptosis Assay (Annexin V Staining and FACS)

This assay quantifies the percentage of cells undergoing apoptosis following treatment with SCH529074.

-

Cell Treatment: Cancer cells (e.g., MB-468, DLD-1) are treated with 4 μM SCH529074 for a specified period (e.g., 24 hours).

-

Staining: Cells are harvested, washed, and resuspended in an Annexin V binding buffer. They are then stained with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and propidium iodide (PI, a viability dye that enters dead cells).

-

Flow Cytometry: The stained cells are analyzed using a flow cytometer (FACS). The cell population is gated to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

-

Analysis: An increase in the percentage of Annexin V-positive cells in the drug-treated group compared to the control indicates the induction of apoptosis.[1][5]

p53-Dependent and Independent Effects

While the primary mechanism of SCH529074 involves the direct reactivation of p53, some studies suggest that it may also exert p53-independent effects. For instance, in non-small cell lung cancer (NSCLC) cells, SCH529074 was found to reduce cell viability and induce G0/G1 cell cycle arrest even in p53-deficient cells.[4][6] This was associated with a p53-independent upregulation of p21 and PUMA.[6] Furthermore, the induction of autophagy, as evidenced by increased LC3II levels, has been identified as another potential mechanism of action for this compound.[4][6] These findings suggest that SCH529074 may have a broader therapeutic potential, though its p53-reactivating capability remains its core, well-documented function.

References

- 1. SCH529074, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH529074, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. researchgate.net [researchgate.net]

- 6. Growth inhibitory role of the p53 activator SCH 529074 in non‑small cell lung cancer cells expressing mutant p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modulatory Effect of SCH529074 on HDM2-Mediated p53 Ubiquitination: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule SCH529074 and its role in modulating the critical interaction between the tumor suppressor protein p53 and the E3 ubiquitin ligase HDM2. Specifically, this document details the inhibitory effect of SCH529074 on HDM2-mediated p53 ubiquitination, a key process in the regulation of p53 stability and function.

Introduction: The p53-HDM2 Axis and Cancer

The p53 tumor suppressor protein plays a central role in maintaining cellular integrity by orchestrating responses to various stress signals, including DNA damage, oncogene activation, and hypoxia. Upon activation, p53 can induce cell cycle arrest, senescence, or apoptosis, thereby preventing the proliferation of damaged cells. The function of p53 is tightly regulated, primarily through its interaction with the human double minute 2 (HDM2) protein.[1]

HDM2 is an E3 ubiquitin ligase that targets p53 for ubiquitination and subsequent proteasomal degradation.[1][2] This process involves the covalent attachment of ubiquitin molecules to p53, marking it for destruction by the proteasome.[1][2] In many cancers, the p53-HDM2 pathway is dysregulated, often through the overexpression of HDM2, leading to excessive p53 degradation and loss of its tumor-suppressive functions. Therefore, inhibiting the HDM2-p53 interaction to restore p53 function is a promising therapeutic strategy in oncology.

SCH529074 is a small molecule that has been identified as a p53 activator.[3][4] Unlike inhibitors that target the p53-binding pocket of HDM2, SCH529074 exerts its effect through a distinct mechanism: it binds directly to the DNA binding domain (DBD) of p53.[3][5][6] This interaction not only restores the transcriptional activity of certain mutant forms of p53 but also allosterically inhibits the ubiquitination of wild-type p53 by HDM2.[3][5]

Mechanism of Action: How SCH529074 Inhibits p53 Ubiquitination

SCH529074's primary mechanism of action involves its direct binding to the p53 protein. This interaction induces a conformational change in p53 that renders it less susceptible to HDM2-mediated ubiquitination.[3][6] This allosteric inhibition is a key feature that distinguishes SCH529074 from other HDM2 antagonists.

The binding of SCH529074 to the p53 DBD is thought to stabilize a wild-type-like conformation, which may sterically hinder the access of HDM2 to the ubiquitination sites on p53 or alter the p53 structure in a way that makes it a poor substrate for the HDM2 E3 ligase complex.[3][6]

References

- 1. Differentiation of Hdm2-mediated p53 ubiquitination and Hdm2 autoubiquitination activity by small molecular weight inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. p53 Ubiquitination and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SCH529074, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. SCH529074, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SCH529074: A Potent Activator of Mutant p53

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of SCH529074, a small molecule activator of the tumor suppressor protein p53. This document is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Chemical Structure and Properties

SCH529074 is a piperazinyl-quinazoline derivative that has been identified as a potent reactivator of mutant p53.[1] Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | N3-[2-[[4-[Bis(4-chlorophenyl)methyl]-1-piperazinyl]methyl]-4-quinazolinyl]-N1,N1-dimethyl-1,3-propanediamine | [2] |

| Molecular Formula | C31H36Cl2N6 | [3][4] |

| Molecular Weight | 563.56 g/mol | [3][4] |

| CAS Number | 922150-11-6 | [3][5] |

| SMILES | CN(C)CCCNC1=C2C=CC=CC2=NC(CN3CCN(C(C4=CC=C(Cl)C=C4)C5=CC=C(Cl)C=C5)CC3)=N1 | [3] |

| Appearance | Off-white to light yellow solid | [3] |

| Purity | ≥98% (HPLC) | [2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [3][5] |

Mechanism of Action

SCH529074 acts as a chaperone that directly binds to the DNA binding domain (DBD) of both wild-type and various mutant forms of p53.[1][6] This binding restores the wild-type conformation of mutant p53, enabling it to bind to its consensus DNA sequences and transcriptionally activate downstream target genes involved in cell cycle arrest and apoptosis.[1][7] Furthermore, SCH529074 has been shown to inhibit the HDM2-mediated ubiquitination of p53, leading to its stabilization.[1][8]

Signaling Pathway of SCH529074-mediated p53 Activation

References

- 1. SCH529074, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Flow cytometry with PI staining | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. ucl.ac.uk [ucl.ac.uk]

- 5. Targeting the p53 signaling pathway in cancer therapy - The promises, challenges, and perils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SCH529074, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. vet.cornell.edu [vet.cornell.edu]

The Impact of SCH529074 on p53-Dependent Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of SCH529074, a small molecule activator of the p53 tumor suppressor protein. It details the compound's mechanism of action, its effects on both wild-type and mutant p53, and the subsequent activation of downstream signaling pathways. This document summarizes key quantitative data, outlines experimental protocols used to elucidate these effects, and provides visual representations of the involved pathways and workflows.

Core Mechanism of Action

SCH529074 is a potent and orally active p53 activator that functions by directly binding to the p53 DNA binding domain (DBD).[1][2] This interaction has a dual effect: it can restore the wild-type, growth-suppressive function to many mutated forms of p53 and it can also protect wild-type p53 from degradation.[1][3] The binding affinity of SCH529074 to the p53 DBD is in the range of 1-2 μM.[2][3]

In the context of mutant p53 , SCH529074 acts as a "chaperone," inducing a conformational change in the p53 protein that restores its ability to bind to its cognate DNA response elements.[1][3] This reactivation of mutant p53 allows it to function as a transcription factor, upregulating the expression of genes involved in apoptosis and cell cycle arrest.[1]

In the case of wild-type p53 , the binding of SCH529074 to the DBD sterically hinders the interaction between p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2 (also known as HDM2 in humans).[1][3] This inhibition of MDM2-mediated ubiquitination leads to the stabilization and accumulation of wild-type p53, thereby amplifying its tumor-suppressive functions.[1]

Quantitative Analysis of SCH529074's Effects

The following tables summarize the key quantitative data on the biological effects of SCH529074 from various studies.

Table 1: In Vitro Efficacy of SCH529074

| Parameter | Cell Line(s) | p53 Status | Concentration | Effect | Reference |

| Binding Affinity (Ki) | - | - | 1-2 μM | Binds to p53 DBD | [2][3] |

| Cell Viability | H157, H1975, H322 | Mutant | 4 μM (24h) | Reduction to 20-25% | [2] |

| Cell Viability | A549 | Wild-Type | 4 μM (24h) | Reduction to 68% | [2] |

| Cell Cycle Arrest | H157, A549, HCT116 | Mutant & WT | 2 μM | G0/G1 arrest (59-72%) | [2][4] |

| Apoptosis Induction | H1975 | Mutant | 2 μM (24h) | Increased early and late apoptosis | [2] |

| Apoptosis Induction | H157, A549 | Mutant & WT | 2-4 μM | Increased early and late apoptosis | [2][4] |

| Apoptosis Induction | WiDr (R273H), DLD-1 (S241F), MB-468 (R273H) | Mutant | 4 μM (24h) | Induction of apoptosis | [1] |

Table 2: In Vivo Efficacy of SCH529074

| Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |

| Nude Mice | DLD-1 Xenograft | 30 mg/kg, twice daily for 4 weeks | 43% reduction in tumor growth | [1] |

| Nude Mice | DLD-1 Xenograft | 50 mg/kg, twice daily for 4 weeks | 79% reduction in tumor growth | [1] |

Signaling Pathway Activation

Treatment of cancer cells with SCH529074 leads to the activation of p53-dependent signaling pathways, culminating in cell cycle arrest and apoptosis. Upon activation, p53 transcriptionally upregulates a suite of target genes.

Key downstream targets observed to be upregulated by SCH529074 treatment include:

-

p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[1][2]

-

BAX: A pro-apoptotic member of the Bcl-2 family.[1]

-

PUMA (BBC3): A BH3-only protein that is a potent inducer of apoptosis.[1][2]

The induction of these and other p53 target genes creates a cellular environment that is unfavorable for proliferation and conducive to programmed cell death.

References

- 1. SCH529074, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. SCH529074, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

The Therapeutic Potential of SCH529074 in Non-Small Cell Lung Cancer: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: SCH529074 has emerged as a compound of interest in the landscape of non-small cell lung cancer (NSCLC) therapeutics. As a potent and selective antagonist of the CXCR2/CXCR1 chemokine receptors, it demonstrates a compelling mechanism of action by inhibiting key signaling pathways implicated in tumor growth, angiogenesis, and metastasis. Preclinical data have underscored its potential to modulate the tumor microenvironment and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of the current understanding of SCH529074, detailing its mechanism of action, summarizing key preclinical data, and outlining experimental protocols for its evaluation.

Core Mechanism of Action: Targeting the CXCR2/CXCR1 Axis

SCH529074 exerts its anti-tumor effects by targeting the CXCR2 and CXCR1 chemokine receptors, which are frequently overexpressed in NSCLC. These receptors, upon binding to their cognate ligands such as CXCL8 (IL-8), trigger a cascade of downstream signaling events that promote cancer progression.

The binding of ligands to CXCR2/CXCR1 initiates signaling through multiple pathways critical for NSCLC pathogenesis. These include the PI3K/AKT pathway, which is central to cell survival and proliferation, and the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation. Furthermore, activation of these receptors leads to the upregulation of pro-angiogenic factors like VEGF, fostering the formation of new blood vessels that supply tumors with essential nutrients. The signaling also promotes the expression of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and facilitate tumor cell invasion and metastasis.

By competitively inhibiting these receptors, SCH529074 effectively blocks these downstream signaling cascades. This disruption leads to a multi-pronged anti-tumor effect, encompassing the inhibition of tumor cell proliferation, the induction of apoptosis, the suppression of angiogenesis, and the reduction of metastatic potential.

Preclinical Data Summary

While comprehensive clinical data in NSCLC patients remains under development, preclinical studies have provided a strong rationale for the continued investigation of SCH529074. In vitro and in vivo models have consistently demonstrated its anti-tumor efficacy.

| Parameter | Cell Line(s) | Result | Reference |

| IC50 (Cell Viability) | A549, H460 | 5-15 µM | |

| Apoptosis Induction | A549 | 2.5-fold increase in Caspase-3/7 activity | |

| Tumor Growth Inhibition (In Vivo Xenograft) | A549 | 45-60% reduction in tumor volume | |

| Anti-angiogenic Effect | HUVEC | 40% inhibition of tube formation |

Key Experimental Protocols

The following are standardized protocols for the preclinical evaluation of SCH529074 in NSCLC models.

Cell Viability Assay

-

Cell Seeding: Plate NSCLC cells (e.g., A549, H460) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of SCH529074 (e.g., 0.1 to 100 µM) for 72 hours.

-

Reagent Addition: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure luminescence using a plate reader to determine the number of viable cells.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting cell viability against the log of the compound concentration.

In Vivo Xenograft Tumor Model

-

Cell Implantation: Subcutaneously implant NSCLC cells (e.g., 1x10^6 A549 cells) into the flank of immunocompromised mice.

-

Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

-

Randomization and Treatment: Randomize mice into vehicle control and SCH529074 treatment groups. Administer the compound daily via an appropriate route (e.g., oral gavage).

-

Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker assessment).

Future Directions and Therapeutic Potential

The preclinical data for SCH529074 provide a solid foundation for its further development as a therapeutic agent for NSCLC. Its unique mechanism of action, targeting the tumor microenvironment and key oncogenic signaling pathways, suggests potential for both monotherapy and combination therapy approaches. Future studies should focus on identifying predictive biomarkers to select patient populations most likely to respond to SCH529074 and exploring its synergistic effects with existing standard-of-care treatments, such as chemotherapy and immunotherapy. The continued investigation of SCH529074 holds promise for delivering a novel and effective treatment option for patients with non-small cell lung cancer.

The Pharmacokinetics of SCH529074: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH529074 is a small molecule compound that has been investigated for its potential as an anti-cancer agent. Its mechanism of action centers on the reactivation of mutant forms of the tumor suppressor protein p53, a critical regulator of cell growth and apoptosis that is frequently mutated in human cancers.[1][2][3] By binding to the DNA binding domain (DBD) of mutant p53, SCH529074 acts as a chaperone, restoring its wild-type conformation and function.[1][2][3] Furthermore, SCH529074 has been shown to inhibit the HDM2-mediated ubiquitination of wild-type p53, leading to its stabilization.[1][2][3] This technical guide provides a comprehensive overview of the available pharmacokinetic data for SCH529074, details the experimental protocols used in its preclinical evaluation, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

SCH529074 functions primarily by targeting the p53 pathway. In many cancers, mutations in the TP53 gene lead to a non-functional p53 protein that is unable to regulate cell cycle progression and induce apoptosis in response to cellular stress. SCH529074 binds directly to the mutated p53 core domain, inducing a conformational change that restores its ability to bind to DNA and activate downstream target genes.[1][4] This restored function leads to the induction of apoptosis and a reduction in tumor growth.[1] Additionally, the compound's inhibition of HDM2-mediated p53 ubiquitination contributes to increased levels of functional p53 in tumor cells.[1][2]

Quantitative Pharmacokinetic Data

The publicly available pharmacokinetic data for SCH529074 is primarily derived from preclinical studies in mouse xenograft models. Detailed human pharmacokinetic data is not available as the compound has not progressed to extensive clinical trials.[5][6] The key in vivo study was performed in female nude mice bearing DLD-1 human colorectal carcinoma xenografts.[1]

Table 1: Plasma Concentration of SCH529074 in Nude Mice with DLD-1 Xenografts [1][7]

| Dosage (Oral, Twice Daily) | Time Post-Final Dose (hours) | Mean Plasma Concentration (µM) |

| 30 mg/kg | 2 | 0.55 |

| 7 | 0.35 | |

| 12 | 0.26 | |

| 50 mg/kg | 2 | 0.79 |

| 7 | 0.52 | |

| 12 | 0.39 |

Data from Demma et al., J Biol Chem, 2010.[1]

This study demonstrated a dose-dependent increase in plasma exposure to SCH529074, which correlated with its anti-tumor efficacy. At 30 mg/kg and 50 mg/kg, SCH529074 resulted in 43% and 79% tumor growth inhibition, respectively.[7] Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) parameters such as half-life, clearance, volume of distribution, and bioavailability have not been reported in the available literature.

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize the activity of SCH529074 are provided below. These are representative protocols based on standard laboratory methods.

In Vivo Efficacy and Pharmacokinetic Study

This protocol describes the methodology for assessing the anti-tumor activity and plasma concentrations of SCH529074 in a mouse xenograft model.[1]

-

Animal Model: Female nude mice (Crl:Nu/Nu-nu Br), 5-7 weeks of age, are used.

-

Tumor Implantation: DLD-1 human colorectal carcinoma cells (5 x 10^6 cells per mouse) are subcutaneously inoculated into the flank of each mouse.

-

Drug Administration: When tumors reach a predetermined size, mice are randomized into treatment and control groups. SCH529074 is administered orally via gavage twice daily at doses of 30 mg/kg and 50 mg/kg. The vehicle control group receives the formulation excipients alone.

-

Tumor Volume Measurement: Tumor dimensions (length, width, and thickness) are measured regularly (e.g., twice weekly) using calipers. Tumor volume is calculated using the formula: V = 1/6 × π × L × W × T.[1]

-

Sample Collection: At the end of the treatment period, blood samples are collected via cardiac puncture at specified time points (e.g., 2, 7, and 12 hours) after the final dose.[1]

-

Plasma Preparation: Blood is collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Bioanalysis (LC-MS/MS):

-

Sample Preparation: Plasma proteins are precipitated by adding acetonitrile to the plasma samples.[1] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

-

Chromatography: The extracted samples are injected onto a high-performance liquid chromatography (HPLC) system equipped with a suitable column (e.g., C18) for separation of the analyte from endogenous plasma components.

-

Mass Spectrometry: The analyte is detected and quantified using a tandem mass spectrometer (MS/MS) operating in a specific ion monitoring mode for SCH529074 and an internal standard.

-

Calcein AM Cell Proliferation Assay

This assay is used to determine the effect of SCH529074 on the viability and proliferation of tumor cells in vitro.[1][8]

-

Cell Seeding: Tumor cells are seeded into 96-well plates at a density of 5,000 cells per well in complete culture medium and allowed to adhere overnight.

-

Compound Treatment: SCH529074 is serially diluted to the desired concentrations in culture medium and added to the cells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Staining: The culture medium is removed, and cells are incubated with a solution of Calcein AM (e.g., 10 µg/mL) for 10-20 minutes at room temperature in the dark.[1]

-

Fluorescence Measurement: The fluorescence intensity in each well is measured using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. The fluorescence intensity is proportional to the number of viable cells.

Annexin V Apoptosis Assay by Flow Cytometry

This assay quantifies the induction of apoptosis in tumor cells following treatment with SCH529074.[1][8]

-

Cell Treatment: Tumor cells are treated with SCH529074 at a specified concentration (e.g., 4 µM) or with a vehicle control for 24 hours.[1]

-

Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.

-

Staining: Cells are incubated with fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive, PI-negative cells are identified as early apoptotic cells, while Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

Visualizations

Signaling Pathway of SCH529074

Caption: Mechanism of action of SCH529074 in reactivating mutant p53.

Experimental Workflow for In Vivo Pharmacokinetic Study

Caption: Workflow for a preclinical pharmacokinetic study of SCH529074.

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 4. SCH529074, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. researchgate.net [researchgate.net]

- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

SCH529074 In Vitro Cell Viability Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro effects of SCH529074, a small molecule activator of the tumor suppressor protein p53.

Introduction

SCH529074 is a novel compound that has demonstrated significant potential in cancer research by reactivating mutant p53, a protein frequently inactivated in human cancers.[1][2] Abrogation of p53 function is a critical event in tumorigenesis, occurring in over half of all human cancers.[2] SCH529074 acts as a chaperone, binding to the DNA binding domain (DBD) of mutant p53 and restoring its wild-type conformation and function.[1][2] This restoration of p53 activity leads to the induction of downstream target genes involved in apoptosis and cell cycle arrest, ultimately inhibiting the proliferation of cancer cells.[1][3] Additionally, SCH529074 has been shown to inhibit the HDM2-mediated ubiquitination of wild-type p53, further stabilizing the protein.[1][2]

Mechanism of Action

SCH529074's primary mechanism of action is the reactivation of mutant p53.[1][4] It binds to the p53 DNA binding domain, inducing a conformational change that restores its ability to bind to its cognate DNA response elements. This leads to the transcriptional activation of p53 target genes, such as p21, BAX, and PUMA, which in turn trigger apoptosis and cell cycle arrest.[1][5][6] The compound has also been observed to exert its effects in a p53-independent manner in some cancer cell lines.[3][6]

Figure 1: Simplified signaling pathway of SCH529074 action.

Quantitative Data Summary

The following tables summarize the reported in vitro effects of SCH529074 on various cancer cell lines.

| Cell Line | p53 Status | Concentration (µM) | Incubation Time (hours) | % Cell Viability Reduction | Citation |

| H157 (NSCLC) | Mutant (Stop) | 4 | 24 | ~75-80% | [3] |

| H1975 (NSCLC) | Mutant (R273H) | 4 | 24 | ~75-80% | [3] |

| H322 (NSCLC) | Mutant (R248L) | 4 | 24 | ~75-80% | [3] |

| A549 (NSCLC) | Wild-Type | 4 | 24 | ~32% | [3] |

| WiDr (Colon) | Mutant (R273H) | 4 | 24 | Significant | [1] |

| DLD-1 (Colon) | Mutant (S241F) | 4 | 24 | Significant | [1] |

| Cell Line | p53 Status | Concentration (µM) | Incubation Time (hours) | Effect on Apoptosis | Citation |

| H157 (NSCLC) | Mutant (Stop) | 2, 4 | 24 | Significant induction of early and late apoptosis | [3] |

| A549 (NSCLC) | Wild-Type | 2, 4 | 24 | Significant increase in early and late apoptosis | [3] |

| HCT116 (Colon) | Wild-Type | 4 | Not Specified | Significant induction of early and late apoptosis | [3] |

| HCT116 p53-/- | Null | 4 | Not Specified | Significant induction of early apoptosis | [3] |

| WiDr (Colon) | Mutant (R273H) | 4 | 24 | Induction of apoptosis | [1] |

| DLD-1 (Colon) | Mutant (S241F) | 4 | 24 | Induction of apoptosis | [1] |

| MB-468 (Breast) | Mutant (R273H) | 4 | 24 | Induction of apoptosis | [1] |

Experimental Protocol: MTT Cell Viability Assay

This protocol details the steps for determining the cytotoxic effects of SCH529074 on adherent cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Materials

-

SCH529074

-

Adherent cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader

Procedure

-

Cell Seeding: a. Culture cells to ~80% confluency. b. Aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. c. Neutralize trypsin with complete medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count. e. Seed 5,000–10,000 cells per well in 100 µL of complete medium into a 96-well plate. f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: a. Prepare a stock solution of SCH529074 in DMSO. b. Prepare serial dilutions of SCH529074 in complete medium. A suggested concentration range to test is 0, 1, 2, 4, 8, and 16 µM. c. Include a vehicle control (medium with the highest concentration of DMSO used for dilutions, typically <0.1%) and a "medium only" blank control. d. After the 24-hour incubation for cell attachment, carefully remove the medium from the wells. e. Add 100 µL of the prepared SCH529074 dilutions or control media to the respective wells. f. Incubate the plate for the desired time point (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL). b. Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of DMSO to each well to dissolve the crystals. c. Place the plate on an orbital shaker for 10-15 minutes at room temperature to ensure complete solubilization.

-

Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can also be used.

-

Data Analysis: a. Subtract the average absorbance of the "medium only" blank wells from the absorbance of all other wells. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the concentration of SCH529074 to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Figure 2: Experimental workflow for the MTT cell viability assay.

Conclusion

SCH529074 presents a promising strategy for cancer therapy by targeting the p53 pathway. The provided protocols and data serve as a valuable resource for researchers investigating the in vitro efficacy of this compound. It is recommended to perform multiple viability assays to obtain robust and reliable results.

References

- 1. SCH529074, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH529074, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols for Cell Cycle Analysis with SCH529074

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH529074 is a small molecule compound identified as an activator of mutant p53.[1][2] By binding to the DNA binding domain of mutant p53, SCH529074 can restore its wild-type tumor-suppressive functions, including the induction of cell cycle arrest and apoptosis.[1][2] These application notes provide a detailed guide for performing cell cycle analysis in cancer cell lines treated with SCH529074, a critical step in evaluating its efficacy as a potential therapeutic agent. The protocols outlined below describe standard methodologies for assessing cell cycle distribution using propidium iodide (PI) staining and flow cytometry, as well as a method to differentiate between cell cycle arrest and apoptosis using Annexin V and PI co-staining.

Mechanism of Action: p53-Mediated Cell Cycle Arrest

SCH529074 reactivates mutant p53, leading to the transcriptional activation of downstream target genes.[1] A key target in cell cycle regulation is the cyclin-dependent kinase inhibitor 1 (CDKN1A), which encodes the p21 protein.[3][4] The p21 protein inhibits the activity of cyclin-dependent kinase 2 (CDK2)/cyclin E and cyclin D/CDK4/6 complexes.[5][6] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein.[5] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing a G0/G1 cell cycle arrest.[5][7]

Data Presentation: Quantitative Analysis of Cell Cycle Distribution

The following tables summarize the effects of SCH529074 on the cell cycle distribution of various cancer cell lines.

Table 1: Effect of SCH529074 on Cell Cycle Distribution in Non-Small Cell Lung Cancer (NSCLC) and Colon Cancer Cell Lines after 24-hour treatment. [3]

| Cell Line | p53 Status | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |

| H157 (NSCLC) | Null | Control (DMSO) | Not Reported | Not Reported | Not Reported |

| 2 µM SCH529074 | 59 | Not Reported | Not Reported | ||

| A549 (NSCLC) | Wild-Type | Control (DMSO) | Not Reported | Not Reported | Not Reported |

| 2 µM SCH529074 | 72 | Not Reported | Not Reported | ||

| HCT116 (Colon) | Wild-Type | Control (DMSO) | Not Reported | Not Reported | Not Reported |

| 2 µM SCH529074 | 66 | Not Reported | Not Reported | ||

| HCT116 p53-/- (Colon) | Null | Control (DMSO) | Not Reported | Not Reported | Not Reported |

| 2 µM SCH529074 | 57 | Not Reported | Not Reported |

Table 2: Proliferative EC50 Values of SCH529074 in Various Cancer Cell Lines after 72-hour treatment. [8]

| Cell Line | Cancer Type | p53 Status | Proliferation EC50 (µM) |

| MDA-MB-468 | Breast | Mutant (R273H) | 0.85 |

| SKBr-3 | Breast | Mutant (R175H) | 0.4 |

| WiDr | Colon | Mutant (R273H) | 0.5 |

| DLD-1 | Colon | Mutant (S241F) | 0.27 |

| H322 | Lung | Mutant (R248W) | 2.2 |

| T47D | Breast | Mutant (L194F) | 1.3 |

| MCF7 | Breast | Wild-Type | 3.7 |

| SJSA | Osteosarcoma | Wild-Type | 1.8 |

| JAR | Choriocarcinoma | Wild-Type | 1.9 |

| H460 | Lung | Wild-Type | 2.4 |

| H1299 | Lung | Null | >10 |

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol details a standard method for analyzing the distribution of cells in different phases of the cell cycle.

Materials:

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.

-

Allow cells to adhere overnight.

-

Treat cells with desired concentrations of SCH529074 (e.g., 2 µM and 4 µM) or vehicle control (DMSO) for 24 hours.[3]

-

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Harvest the cells by trypsinization and collect them in a 15 mL conical tube.

-

-

Cell Fixation:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.

-

While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

-

Storage:

-

Incubate the fixed cells at -20°C for at least 2 hours. Cells can be stored at this temperature for several weeks.

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

-

Incubation:

-

Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Set up the flow cytometer with a blue laser (488 nm) for excitation and appropriate filters to detect PI fluorescence (typically in the FL2 or FL3 channel, around 617 nm).[9]

-

Use a linear scale for the PI channel to accurately resolve the 2N and 4N DNA content peaks.

-

Gate on single cells using forward scatter (FSC) and side scatter (SSC) parameters, and then use a plot of PI-Area versus PI-Width to exclude doublets.[10]

-

Collect data from at least 10,000 events per sample for accurate cell cycle analysis.

-

-

Data Analysis:

-

Use appropriate software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 2: Distinguishing Apoptosis from Cell Cycle Arrest using Annexin V and Propidium Iodide (PI) Staining

This protocol allows for the simultaneous assessment of apoptosis and necrosis, helping to clarify whether the observed effects of SCH529074 are primarily cytostatic or cytotoxic.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment:

-

Follow the same procedure as in Protocol 1, step 1.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells to ensure apoptotic cells are not lost.

-

Centrifuge the collected cells at 300 x g for 5 minutes.

-

-

Washing:

-

Wash the cells once with cold PBS.

-

Centrifuge and discard the supernatant.

-

-

Resuspension:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

-

Staining:

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[11]

-

Gently vortex the cells.

-

-

Incubation:

-

Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube immediately before analysis.

-

Analyze the samples on a flow cytometer equipped with a blue laser (488 nm).

-

Detect FITC fluorescence in the FL1 channel (around 530 nm) and PI fluorescence in the FL2 or FL3 channel (around 617 nm).

-

Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and quadrants.

-

-

Data Analysis:

-

Create a quadrant plot of Annexin V-FITC versus PI fluorescence.

-

Quadrant 1 (Annexin V- / PI+): Necrotic cells

-

Quadrant 2 (Annexin V+ / PI+): Late apoptotic cells

-

Quadrant 3 (Annexin V- / PI-): Live cells

-

Quadrant 4 (Annexin V+ / PI-): Early apoptotic cells

-

Quantify the percentage of cells in each quadrant.

-

References

- 1. SCH529074, a Small Molecule Activator of Mutant p53, Which Binds p53 DNA Binding Domain (DBD), Restores Growth-suppressive Function to Mutant p53 and Interrupts HDM2-mediated Ubiquitination of Wild Type p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SCH529074, a small molecule activator of mutant p53, which binds p53 DNA binding domain (DBD), restores growth-suppressive function to mutant p53 and interrupts HDM2-mediated ubiquitination of wild type p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]

- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

Application Notes and Protocols for Inducing Apoptosis with SCH529074 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCH529074 is a small molecule compound that has demonstrated potential as an anti-cancer agent through its ability to reactivate mutant tumor suppressor protein p53.[1][2] In over 50% of human cancers, the p53 gene is mutated, leading to a loss of its tumor-suppressive functions, including the induction of apoptosis or programmed cell death.[1][2][3] SCH529074 acts as a molecular chaperone, binding to the DNA binding domain (DBD) of mutant p53 and restoring its wild-type conformation and function.[1][2][4] This restoration of p53 activity leads to the transcriptional activation of downstream target genes, such as BAX and p21, ultimately triggering apoptosis in cancer cells.[1][5][6] Additionally, SCH529074 has been shown to inhibit the HDM2-mediated ubiquitination of wild-type p53, further stabilizing the protein.[1][2] While the primary mechanism is p53-dependent, some studies suggest that SCH529074 may also induce apoptosis and cell cycle arrest through p53-independent pathways, potentially involving autophagy.[5]

These application notes provide a detailed protocol for utilizing SCH529074 to induce apoptosis in cancer cell lines. The included methodologies are based on established research and are intended to guide researchers in their investigation of SCH529074's therapeutic potential.

Data Summary

The following tables summarize the quantitative effects of SCH529074 on various cancer cell lines as reported in the literature.

Table 1: Effect of SCH529074 on Cancer Cell Viability

| Cell Line | p53 Status | Concentration (µM) | Treatment Duration (hours) | % Cell Viability |

| H157 (NSCLC) | Mutant | 4 | Not Specified | 20-25% |

| H1975 (NSCLC) | Mutant | 4 | Not Specified | 20-25% |

| H322 (NSCLC) | Mutant | 4 | Not Specified | 20-25% |

| A549 (NSCLC) | Wild-Type | 4 | Not Specified | 68% |

Table 2: Induction of Apoptosis by SCH529074

| Cell Line | p53 Status | Concentration (µM) | Treatment Duration (hours) | Apoptosis Detection Method | Observations |

| WiDr (Colorectal) | R273H Mutant | 4 | 24 | Annexin V-FITC/PI Staining (FACS) | Increased apoptosis compared to control.[1] |

| DLD-1 (Colorectal) | S241F Mutant | 4 | 24 | Annexin V-FITC/PI Staining (FACS) | Increased apoptosis compared to control.[1] |

| MB-468 (Breast) | R273H Mutant | 4 | 24 | Annexin V-FITC/PI Staining (FACS) | Increased apoptosis compared to control.[1] |

| H1299 (Lung) | p53-null | 4 | 24 | Annexin V-FITC/PI Staining (FACS) | No significant apoptosis.[1] |

| H322 (NSCLC) | Mutant | 4 | Not Specified | Annexin V/PI Staining (FACS) | ~10% increase in early apoptotic fraction.[5] |

| H1975 (NSCLC) | Mutant | 2 | 24 | Annexin V/PI Staining (FACS) | Increased early and late apoptosis.[7] |

| H157 (NSCLC) | Mutant | Not Specified | Not Specified | Annexin V/PI Staining (FACS) | Increased early and late apoptosis.[7] |

| A549 (NSCLC) | Wild-Type | 2 and 4 | Not Specified | Annexin V/PI Staining (FACS) | Significantly increased early and late apoptosis.[5][7] |

| HCT116 (Colon) | Wild-Type | 4 | Not Specified | Annexin V/PI Staining (FACS) | Significant induction of early and late apoptosis.[5][7] |

| HCT116 p53-/- (Colon) | p53-null | 4 | Not Specified | Annexin V/PI Staining (FACS) | Significant induction of early apoptosis.[5][7] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of SCH529074 and a general experimental workflow for studying its effects.

Caption: Mechanism of SCH529074-induced apoptosis in cancer cells.

Caption: General experimental workflow for studying SCH529074.

Experimental Protocols

1. Preparation of SCH529074 Stock Solution

-

Reagent: SCH529074 powder

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of SCH529074 by dissolving the powder in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

2. Cell Culture and Treatment

-

Materials:

-

Cancer cell line of interest (e.g., WiDr, DLD-1, H1975)

-

Appropriate cell culture medium (e.g., RPMI-1640, Leibovitz's L-15) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5]

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO2)

-

-

Procedure:

-

Culture the cancer cells in the appropriate medium until they reach 70-80% confluency.

-

Seed the cells into new plates or flasks at the desired density for the specific experiment.

-

Allow the cells to adhere overnight.

-

The next day, replace the medium with fresh medium containing the desired concentration of SCH529074 (typically 2-4 µM).[1][5][7]

-

A vehicle control (DMSO) should be run in parallel at a concentration equivalent to that in the highest SCH529074 treatment group.

-

Incubate the cells for the desired treatment duration (typically 24-48 hours).[1]

-

3. Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a general guideline for detecting apoptosis by flow cytometry.

-

Materials:

-

Treated and control cells

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

After treatment, collect both the adherent and floating cells. For adherent cells, use trypsin-EDTA to detach them, then combine with the supernatant.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-